5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
Overview
Description
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is a chemical compound with the molecular formula C10H16O5. It is a white solid at room temperature and is known for its stability under standard conditions . This compound is often used in organic synthesis, particularly in the protection of amino groups due to its tert-butoxycarbonyl (Boc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis typically involves the reaction of a chiral amino alcohol with an appropriate acid. One common method includes the use of di-tert-butyl dicarbonate under basic conditions to introduce the Boc protecting group . The reaction is usually carried out in a solvent such as methanol at room temperature, yielding high purity products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. Safety measures are strictly adhered to, given the potential hazards associated with handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using reagents such as trifluoroacetic acid or oxalyl chloride in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Oxalyl Chloride in Methanol: Another reagent for Boc deprotection, typically used at room temperature for 1-4 hours.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, deprotection reactions yield the free amino acid, while substitution reactions result in various substituted derivatives.
Scientific Research Applications
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis primarily involves its role as a protecting group. The Boc group protects amino groups during chemical reactions, preventing unwanted side reactions. The deprotection process, which removes the Boc group, is typically achieved through acid-catalyzed hydrolysis, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, trans
- 5-[(Tert-butoxy)carbonyl]tetrahydrofuran-2-carboxylic acid
Uniqueness
5-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is unique due to its specific cis configuration, which can influence its reactivity and the stereochemistry of the products formed. This makes it particularly valuable in stereoselective synthesis and applications where the spatial arrangement of atoms is crucial .
Properties
IUPAC Name |
(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJSOJNNUVVKLL-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC[C@H](O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-56-5 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807941-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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